Synthesis and Characterization of 1-Bromo-4-phenoxybenzene-d5: A Technical Guide
Synthesis and Characterization of 1-Bromo-4-phenoxybenzene-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated compound 1-Bromo-4-phenoxybenzene-d5. This isotopically labeled molecule is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details a feasible synthetic pathway, provides explicit experimental protocols, and presents the expected analytical data for the successful characterization of the target compound.
Synthesis of 1-Bromo-4-phenoxybenzene-d5
The synthesis of 1-Bromo-4-phenoxybenzene-d5 can be effectively achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of commercially available phenol-d5 (B121304) with an excess of 1,4-dibromobenzene. The use of a copper catalyst facilitates the formation of the diaryl ether bond.
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for 1-Bromo-4-phenoxybenzene-d5.
Experimental Protocol: Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of diaryl ethers.
Materials:
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Phenol-d5 (1.0 eq)
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1,4-Dibromobenzene (3.0 eq)
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Copper(I) iodide (CuI) (0.1 eq)
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Potassium carbonate (K2CO3), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol-d5, 1,4-dibromobenzene, copper(I) iodide, and anhydrous potassium carbonate.
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Add anhydrous DMF to the flask.
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Heat the reaction mixture to 120-140 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure 1-Bromo-4-phenoxybenzene-d5.
Characterization of 1-Bromo-4-phenoxybenzene-d5
The successful synthesis of 1-Bromo-4-phenoxybenzene-d5 is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected data are based on the known spectra of the non-deuterated analog, with adjustments for the isotopic labeling.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 1-Bromo-4-phenoxybenzene and the expected values for its deuterated analog.
| Property | 1-Bromo-4-phenoxybenzene | 1-Bromo-4-phenoxybenzene-d5 (Expected) |
| Molecular Formula | C₁₂H₉BrO | C₁₂H₄D₅BrO |
| Molecular Weight | 249.10 g/mol | 254.13 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Colorless to pale yellow liquid or solid |
| Boiling Point | ~313 °C | ~313 °C |
| Melting Point | 17-19 °C | 17-19 °C |
| CAS Number | 101-55-3 | Not available |
Spectroscopic Data
The characterization of 1-Bromo-4-phenoxybenzene-d5 relies on the interpretation of its NMR and mass spectra. The presence of deuterium (B1214612) atoms will lead to distinct changes compared to the non-deuterated compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The relationship between the starting materials, the synthetic process, and the final characterization is illustrated in the following diagram:
Caption: Logic diagram for synthesis and characterization.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 1-Bromo-4-phenoxybenzene-d5, the signals corresponding to the five protons on the phenoxy ring will be absent. The spectrum will be simplified to the signals of the four protons on the brominated phenyl ring.
| Protons (non-deuterated) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Expected in Deuterated Analog |
| H-2', H-6' (phenoxy) | ~7.35 | d | ~8.0 | Absent |
| H-3', H-5' (phenoxy) | ~7.10 | t | ~7.5 | Absent |
| H-4' (phenoxy) | ~7.00 | t | ~7.3 | Absent |
| H-2, H-6 (bromophenyl) | ~7.45 | d | ~8.8 | Present |
| H-3, H-5 (bromophenyl) | ~6.95 | d | ~8.8 | Present |
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the signals for the deuterated carbons (C-1' to C-6') will be significantly affected. The carbon directly attached to deuterium (C-D bond) will exhibit a characteristic triplet splitting (due to the spin I=1 of deuterium) and a decrease in signal intensity.[1][2] The signals for the non-deuterated carbons will remain as singlets in a proton-decoupled spectrum.
| Carbon (non-deuterated) | Chemical Shift (δ, ppm) | Expected in Deuterated Analog |
| C-1' (phenoxy) | ~157 | Triplet, reduced intensity |
| C-2', C-6' (phenoxy) | ~120 | Triplet, reduced intensity |
| C-3', C-5' (phenoxy) | ~130 | Triplet, reduced intensity |
| C-4' (phenoxy) | ~124 | Triplet, reduced intensity |
| C-1 (bromophenyl) | ~156 | Singlet |
| C-4 (bromophenyl) | ~117 | Singlet |
| C-2, C-6 (bromophenyl) | ~133 | Singlet |
| C-3, C-5 (bromophenyl) | ~122 | Singlet |
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of 1-Bromo-4-phenoxybenzene-d5 will be shifted by +5 mass units compared to the non-deuterated compound.[3] The isotopic pattern will also be characteristic, showing the presence of one bromine atom (with its ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Isotopic Peaks (m/z) |
| 1-Bromo-4-phenoxybenzene | 248/250 | M⁺, [M+2]⁺ |
| 1-Bromo-4-phenoxybenzene-d5 | 253/255 | [M+5]⁺, [M+7]⁺ |
Conclusion
This technical guide outlines a robust and well-documented approach for the synthesis and characterization of 1-Bromo-4-phenoxybenzene-d5. The provided experimental protocol, based on the Ullmann condensation, offers a reliable method for obtaining the target compound. The detailed characterization data, including predicted NMR and MS values, will aid researchers in confirming the identity and purity of their synthesized material. The availability of this deuterated standard is anticipated to be of significant benefit to the scientific community, particularly in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
